![molecular formula C17H14FN3O2S B2813879 4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-67-2](/img/structure/B2813879.png)

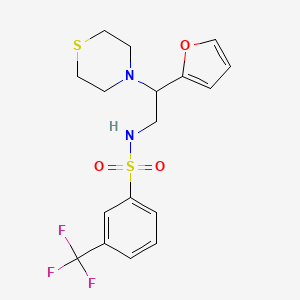

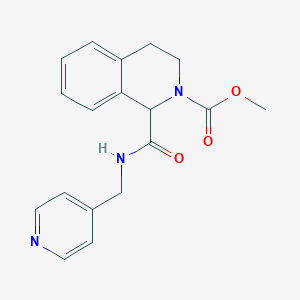

4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrrolopyrimidinedione derivative, which is a class of compounds known for their wide range of biological activities . The molecule contains a fluorophenyl group, a thiophenylmethyl group, and a tetrahydropyrrolopyrimidinedione core.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrrole ring. Attached to this core are a fluorophenyl group and a thiophenylmethyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrrolopyrimidinedione core, the fluorophenyl group, and the thiophenylmethyl group would all contribute to its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .科学的研究の応用

Inhibitory Activity

One application of similar compounds to 4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves their use as inhibitors. Specifically, they have been employed as inhibitors of human neutrophil elastase for treating diseases or conditions involving HNE activity. They may have applications in topical pulmonary treatment via inhalation. Their potency was determined in assays involving a fluorescent peptide substrate (Expert Opinion on Therapeutic Patents, 2009).

Polymer Synthesis and Properties

These compounds have been utilized in the synthesis and characterization of polymers. For instance, polymers with 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain exhibited distinct properties. The resulting polymers were deeply colored, soluble in common organic solvents, and displayed certain molecular weights (Macromolecules, 2012).

Electron Transport Layer in Solar Cells

Novel alcohol-soluble n-type conjugated polyelectrolytes, which include derivatives of diketopyrrolopyrrole (DPP) backbone, have been synthesized for use as an electron transport layer in inverted polymer solar cells. Their electron-deficient nature and planar structure endow them with high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the devices (Macromolecules, 2015).

Electrochromic Properties

Derivatives of this compound have been studied for their electrochromic properties. For example, 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole was synthesized and polymerized, showing potential for use in electrochromic devices (ECDs). The ECDs demonstrated switchable optical properties and rapid response times (Materials Chemistry and Physics, 2007).

Anticancer and Antimicrobial Applications

Some derivatives have been synthesized for potential biological applications. For instance, substituted thienopyrimidines were synthesized and evaluated for their antibacterial properties. These compounds could have significant implications in the field of medicine, particularly in the development of new antibacterial agents (Asian Journal of Research in Chemistry, 2013).

将来の方向性

特性

IUPAC Name |

4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-12-6-2-1-5-11(12)15-14-13(19-17(23)20-15)9-21(16(14)22)8-10-4-3-7-24-10/h1-7,15H,8-9H2,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYCUAXJQSMRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2813800.png)

![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide](/img/structure/B2813804.png)

![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)

![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)

![4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)

![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2813818.png)